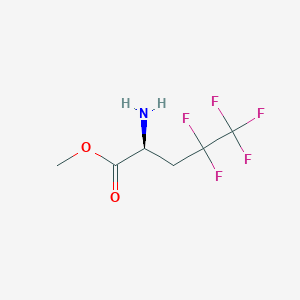
Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound characterized by the presence of a methyl ester group, an amino group, and five fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a fluorinated precursor.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester. This is usually done by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are synthesized and purified.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other fluorinated amino acids and esters, such as Methyl (S)-2-amino-3,3,4,4,4-pentafluorobutanoate and Methyl (S)-2-amino-5,5,6,6,6-pentafluorohexanoate.
Properties
Molecular Formula |
C6H8F5NO2 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C6H8F5NO2/c1-14-4(13)3(12)2-5(7,8)6(9,10)11/h3H,2,12H2,1H3/t3-/m0/s1 |
InChI Key |
NYKYXZVHRJGGMM-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)[C@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















